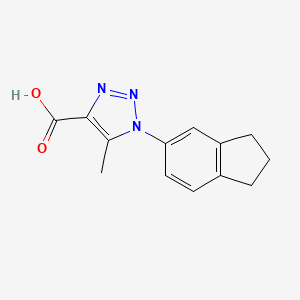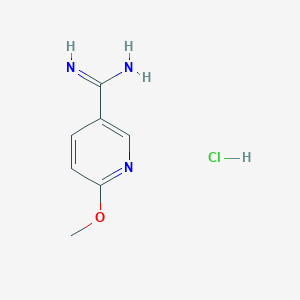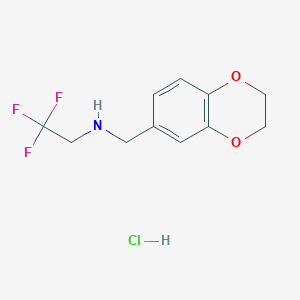
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has an indene moiety, which is a polycyclic hydrocarbon, attached to a 1,2,3-triazole ring, which is a type of azole, an organic compound with a five-membered ring that contains at least one nitrogen atom and four other atoms . The triazole ring is substituted with a methyl group and a carboxylic acid group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indene and triazole rings, and the substituents on the triazole ring. The indene ring is a fused ring system containing a benzene ring and a cyclopentene ring . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The triazole ring can act as a base and nucleophile, and can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Synthesis and Characterization
- Synthesized derivatives of 1,2,3-triazole have been characterized using NMR and mass spectrometry. These derivatives demonstrate moderate to good antimicrobial activity against bacterial and fungal organisms, showcasing their potential in antimicrobial applications (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).
Antimicrobial Activity
- Substituted 1,2,3-triazoles synthesized through 1,3-dipolar cycloaddition reactions have shown antimicrobial activity, indicating their potential in developing new antimicrobial agents (Holla et al., 2005).
Methodology Development
- A novel method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been developed, highlighting the versatility and potential for developing new drugs using this compound (Liu et al., 2015).
Structural Analysis
- The structure of related triazole compounds has been determined experimentally and through quantum-chemical calculations, contributing to the understanding of their chemical properties and potential applications (Shtabova et al., 2005).
Antibacterial and Antifungal Properties
- Synthesized triazole derivatives have shown antibacterial and antifungal properties, useful in the development of new antimicrobial agents (Brahmayya et al., 2018).
Application in Peptidomimetics and Biologically Active Compounds
- The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid and its derivatives highlights their potential in creating peptidomimetics and biologically active compounds (Ferrini et al., 2015).
Future Directions
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-12(13(17)18)14-15-16(8)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXBLKWAKIBPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(CCC3)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)




